molecular formula C12H14N2O2S B6301116 Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate CAS No. 2231673-05-3

Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate

Cat. No.: B6301116
CAS No.: 2231673-05-3
M. Wt: 250.32 g/mol
InChI Key: ILOCUDOTHRNTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate involves several steps. One common synthetic route includes the reaction of 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a pharmaceutical agent.

    Medicine: It is explored for its potential therapeutic properties, including its role in drug development.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the application, it generally exerts its effects by binding to target proteins or enzymes, altering their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)8-5-7-10(17-8)9(11(15)16-4)14-6-13-7/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOCUDOTHRNTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(S1)C(=NC=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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